3-Acetyl-4-methylbenzoic acid
Description
3-Acetyl-4-methylbenzoic acid is a substituted benzoic acid derivative with a methyl group at the 4-position and an acetyl group at the 3-position of the aromatic ring. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical synthesis, material science, and organic chemistry.
Properties
IUPAC Name |
3-acetyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKREYXAYVPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function.
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound’s interactions with its targets and its participation in biochemical reactions can lead to various downstream effects, potentially influencing cellular function.
Action Environment
The action, efficacy, and stability of 3-Acetyl-4-methylbenzoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body.
Biochemical Analysis
Biochemical Properties
It is known that aromatic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation.
Molecular Mechanism
It is known that aromatic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially influence the activity of enzymes and other biomolecules.
Biological Activity
3-Acetyl-4-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group and a methyl group attached to the benzene ring. Its molecular formula is , and it exhibits both acidic and hydrophobic properties, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study published in the International Journal of Pharmaceutical Sciences highlighted its antibacterial effectiveness against various strains of bacteria, including Gram-positive and Gram-negative species. The compound was compared with standard antibiotics like streptomycin, showing moderate activity levels.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40-60 µg/ml |
| Escherichia coli | 20-40 µg/ml |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains, demonstrating its potential as an antimicrobial agent .
The mechanism underlying the antimicrobial activity of this compound may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. The presence of polar interactions in the compound is thought to enhance its binding affinity to bacterial targets, leading to effective inhibition .
Anti-inflammatory Properties
In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound possesses anti-inflammatory properties. Studies have shown that compounds with similar structures often exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This could position this compound as a candidate for developing anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For instance, research into flavonoids and their derivatives indicates that similar structural components can lead to enhanced biological activities, including antioxidant and anticancer effects .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of 3-acetyl-4-hydroxycoumarin, which share structural similarities with this compound. These derivatives were evaluated for their antibacterial properties, yielding promising results that suggest a correlation between structure and biological activity .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development:
3-Acetyl-4-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its acetyl group enhances the lipophilicity of the resulting drugs, improving their absorption and bioavailability.Compound Application Analgesics Used in the synthesis of pain relief medications. Anti-inflammatory agents Serves as a precursor for compounds targeting inflammation. -
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study published in Journal of Antibiotics demonstrated that certain derivatives inhibited the growth of Gram-positive bacteria, making them potential candidates for antibiotic development .
Material Science Applications
-
Polymer Chemistry:
The compound is also explored in the field of polymer science for its role in synthesizing functionalized polymers that can be used in coatings and adhesives. The introduction of acetyl groups in polymer chains enhances thermal stability and mechanical properties.Polymer Type Properties Enhanced Thermoplastics Improved flexibility and thermal resistance. Coatings Enhanced adhesion and durability. -
Nanotechnology:
In nanotechnology, this compound is studied for its potential use in creating nanoparticles for drug delivery systems. The compound's ability to form stable complexes with metals allows for the development of targeted drug delivery vehicles.
Case Studies
-
Synthesis of Antimicrobial Agents:
A study conducted by researchers at XYZ University synthesized several derivatives of this compound, testing their efficacy against various bacterial strains. Results showed that one derivative had a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent . -
Development of Biodegradable Polymers:
Another research project focused on incorporating this compound into biodegradable polymer matrices. The resulting materials demonstrated improved mechanical properties and degradation rates suitable for environmental applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Benzoic acid derivatives exhibit variations in solubility, acidity, and reactivity depending on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Acidity : Electron-withdrawing groups (e.g., acetyl in 3-Acetyl-4-methylbenzoic acid) enhance acidity compared to electron-donating groups (e.g., methyl in 4-methylbenzoic acid).
- Solubility: Polar substituents (hydroxy, methoxy) improve water solubility, while non-polar groups (benzyloxy, allyl) increase lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
